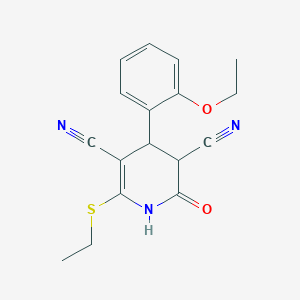

4-(2-Ethoxyphenyl)-6-(ethylthio)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-3-22-14-8-6-5-7-11(14)15-12(9-18)16(21)20-17(23-4-2)13(15)10-19/h5-8,12,15H,3-4H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMOHSRCPQOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Ethoxyphenyl)-6-(ethylthio)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine core with multiple functional groups that may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 302.39 g/mol. Its structural components include:

- Ethoxy group : Contributes to lipophilicity.

- Thioether group : May enhance biological interactions.

- Dicarbonitrile moiety : Potentially involved in various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Ethoxyphenyl)-6-(ethylthio)-2-oxo-1,2,3,4-tetrahydropyridine exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in several studies. Compounds with similar functional groups are known to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications for diseases linked to oxidative stress.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. For example, testing against breast cancer and leukemia cell lines has shown promising results, indicating the need for further investigation into its anticancer properties.

Case Studies and Research Findings

The biological activities of 4-(2-Ethoxyphenyl)-6-(ethylthio)-2-oxo-1,2,3,4-tetrahydropyridine are likely mediated through several mechanisms:

- Enzyme Inhibition : Interference with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Alteration of membrane integrity leading to cell death.

- Reactive Oxygen Species (ROS) Modulation : Regulation of ROS levels contributing to cytotoxic effects.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antioxidant Activity

Studies have shown that derivatives of tetrahydropyridines can possess significant antioxidant properties. The presence of substituents such as ethoxy and ethylthio groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. This activity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of various bacterial strains. The effectiveness is often measured by the diameter of inhibition zones in agar diffusion tests . The presence of specific functional groups contributes to its interaction with microbial cell membranes.

Potential Therapeutic Applications

Given its biological profiles, 4-(2-Ethoxyphenyl)-6-(ethylthio)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is being explored for potential therapeutic applications in:

- Antibacterial agents : Compounds with similar structures have shown promise in treating bacterial infections.

- Antioxidants : Its ability to neutralize free radicals suggests potential use in formulations aimed at preventing oxidative stress-related diseases.

Case Studies

Several case studies highlight the compound's efficacy:

-

Study on Antioxidant Properties :

A study demonstrated that the compound effectively scavenged DPPH radicals at concentrations as low as 100 µM. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls . -

Evaluation of Antimicrobial Activity :

In a comparative study against standard antibiotics, the compound showed comparable or superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent patterns, synthetic pathways, and physicochemical properties (Table 1).

Structural Analogues

6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (2) Key Differences: Replaces the 2-ethoxyphenyl group with a methylthio substituent and lacks the tetrahydropyridine saturation. Synthesis: Prepared via aminomethylation of 4-(alkylthio)-6-amino-2-oxo-dihydropyridines under basic conditions . Relevance: Demonstrates the role of sulfur-containing substituents in modulating reactivity and solubility .

4-(4-Chlorophenyl)-3,5-dicyano-2-oxopyridine Derivatives (20a) Key Differences: Features a 4-chlorophenyl group instead of 2-ethoxyphenyl and includes an additional cyclohexenyl-amino moiety. Properties: Higher melting point (142–144°C) due to increased rigidity from the chlorophenyl group . Bioactivity: The 4-chlorophenyl substituent is associated with enhanced antimicrobial activity in related compounds .

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

- Key Differences : Substitutes ethoxyphenyl with fluorophenyl and includes methyl groups at positions 2 and 4.

- Applications : Used in materials science and as a precursor for fluorinated bioactive molecules .

Functional Group Analysis

Ethoxyphenyl vs. Halogenated Phenyl Groups :

- The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to fluorophenyl or chlorophenyl analogs, impacting membrane permeability in biological systems .

- Electron-donating ethoxy groups may stabilize resonance structures of the tetrahydropyridine core, altering redox properties .

- Ethylthio vs.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Notes on Discrepancies :

- The absence of melting point data for the target compound limits direct comparisons. Ethylthio and ethoxyphenyl groups likely reduce crystallinity compared to chlorophenyl analogs .

- IR and NMR data for the target compound are extrapolated from analogs, with shifts influenced by electron-donating substituents .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Focus on deshielded protons (e.g., NH at δ 10–12 ppm) and carbonitrile carbons (δ 115–120 ppm). The ethylthio group’s methylene protons appear as a quartet (δ 2.8–3.2 ppm) coupled with the ethyl CH₃ .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches. Discrepancies in NH stretches (~3440 cm⁻¹) may indicate tautomerism or hydrogen bonding .

- Mass Spectrometry : Look for [M+H]⁺ peaks with isotopic patterns matching sulfur (⁴.4% abundance for ³²S/³⁴S) and chlorine (if analogs are halogenated) .

How does the ethylthio substituent influence regioselectivity in alkylation or functionalization reactions?

Advanced Research Question

The ethylthio group acts as a soft nucleophile, favoring S-alkylation over N- or O-alkylation. Evidence from thioether derivatives shows:

- Reactivity : Ethylthio’s lone pairs enhance susceptibility to electrophilic attack (e.g., alkyl halides).

- Regioselectivity : In Michael additions, the ethylthio group directs attack to the β-position of enones due to sulfur’s electron-withdrawing effect .

- Computational Validation : DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactive sites .

What strategies are recommended for evaluating the biological activity of this compound, particularly in anticancer or enzyme inhibition studies?

Advanced Research Question

- Target Selection : Prioritize kinases or phosphodiesterases (PDEs), as pyridine-dicarbonitriles often inhibit these targets. For example, analogs in show PDE3 inhibition .

- In Vitro Assays : Use MTT assays (cancer cell lines) or fluorescence-based enzymatic assays (e.g., PDE activity). Include positive controls (e.g., theophylline for PDEs) .

- SAR Analysis : Modify the ethoxyphenyl or ethylthio groups to assess impact on potency. For instance, replacing ethylthio with methylsulfonyl may enhance binding entropy .

How can computational methods aid in predicting the compound’s physicochemical properties and reactivity?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility. The ethoxyphenyl group’s hydrophobicity may reduce aqueous solubility .

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to calculate frontier orbitals (HOMO/LUMO) and redox potentials.

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability, guiding toxicity studies .

What are the key challenges in resolving contradictions between experimental data and theoretical models for this compound?

Advanced Research Question

- Crystallographic vs. Computational Conformations : Use Hirshfeld surface analysis to reconcile discrepancies in hydrogen bonding patterns observed in XRD vs. MD simulations .

- Spectroscopic Anomalies : If experimental IR stretches deviate from DFT-predicted values (>20 cm⁻¹), consider solvent effects or anharmonic corrections .

- Reaction Mechanism Ambiguities : Employ isotopic labeling (e.g., ¹³C in nitrile groups) to trace pathways in tandem reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.